molecular formula C9H16FNO3 B6357685 tert-Butyl (3-fluoro-2-(hydroxymethyl)allyl)carbamate CAS No. 2248430-58-0

tert-Butyl (3-fluoro-2-(hydroxymethyl)allyl)carbamate

Cat. No.: B6357685
CAS No.: 2248430-58-0
M. Wt: 205.23 g/mol
InChI Key: BLTLTPGXTUOXND-DAXSKMNVSA-N
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Description

tert-Butyl (3-fluoro-2-(hydroxymethyl)allyl)carbamate is a chemical compound with the molecular formula C9H16FNO3 and a molecular weight of 205.23 g/mol . It is used primarily in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (3-fluoro-2-(hydroxymethyl)allyl)carbamate can be synthesized through a multi-step process involving the protection of amines using carbamates. One common method involves the use of tert-butyl chloroformate and an appropriate amine under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-fluoro-2-(hydroxymethyl)allyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

tert-Butyl (3-fluoro-2-(hydroxymethyl)allyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (3-fluoro-2-(hydroxymethyl)allyl)carbamate involves its interaction with specific molecular targets. It acts as a protecting group for amines, preventing unwanted reactions during multi-step synthesis processes. The compound can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its fluorine atom and hydroxymethyl group offer unique opportunities for further functionalization and derivatization .

Properties

IUPAC Name

tert-butyl N-[(Z)-3-fluoro-2-(hydroxymethyl)prop-2-enyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-5-7(4-10)6-12/h4,12H,5-6H2,1-3H3,(H,11,13)/b7-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTLTPGXTUOXND-DAXSKMNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=CF)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C(=C/F)/CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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